2-氟-6-羟基吡啶-3-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

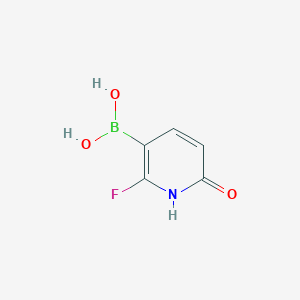

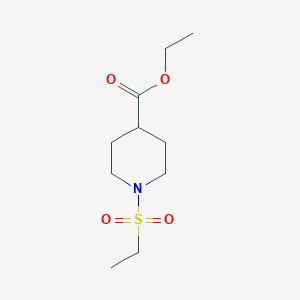

2-Fluoro-6-hydroxypyridine-3-boronic acid is a pyridine derivative . It has a molecular formula of C5H5BFNO3 and a molecular weight of 156.9075032 . It is used in the preparation of imaging agents for nicotinic α4β2 receptor .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-hydroxypyridine-3-boronic acid consists of a pyridine ring with a fluorine atom at the 2-position, a hydroxyl group at the 6-position, and a boronic acid group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-6-hydroxypyridine-3-boronic acid are not well-documented, boronic acids in general are known to undergo various reactions. For instance, they can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters .科学研究应用

结合亲和力和反应性

硼酸,包括氟化变体,因其与二醇和多元醇形成可逆共价键的独特能力而被广泛研究。此特性使其在动态共价系统和响应性材料(例如用于传感和递送应用的水凝胶)的创建中具有不可估量的价值。结构-反应性关系在其结合亲和力中起着至关重要的作用,因此需要仔细考虑硼酸结构和溶液 pH,以获得最佳性能 (Brooks 等人,2018)。

传感应用

将氟原子引入硼酸化合物可增强其对糖类的敏感性和选择性,使其成为传感器开发的优秀候选者。例如,氟化硼酸附加的联吡啶盐已被用于通过 (19)F NMR 光谱检测和区分生理条件下的含二醇分析物,展示了高通量筛选和诊断应用的潜力 (Axthelm 等人,2015)。

材料科学和聚合物化学

氟化硼酸是开发具有动态特性的新型材料不可或缺的一部分。它们已被纳入聚合物基质以创建灵敏且选择性的葡萄糖传感器,利用硼酸和糖类之间的可逆相互作用。这种方法导致了能够准确测定糖类浓度的软水凝胶的开发,突出了它们在生物技术和医疗保健应用中的潜力 (Bruen 等人,2018)。

分析化学

硼酸衍生物,特别是用氟改性的那些,已在分析化学中用作碳水化合物结合和分析的工具。它们对二醇的高结合亲和力使其适用于标记和检测碳水化合物和儿茶酚,为生化分析和研究提供了多功能工具包 (Hoffmann 等人,2022)。

作用机制

Target of Action

The primary target of 2-Fluoro-6-hydroxypyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s known that the compound forms a trimer in solution, suggesting it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, which can have various applications in fields such as medicinal chemistry .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the Suzuki–Miyaura coupling reaction in which the compound participates is known to be exceptionally mild and functional group tolerant , suggesting that it can operate effectively in a variety of chemical environments.

属性

IUPAC Name |

(2-fluoro-6-oxo-1H-pyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2,10-11H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPNKBHJKOFFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(NC(=O)C=C1)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-hydroxypyridine-3-boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832341.png)

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B2832344.png)

![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide](/img/structure/B2832346.png)

![5,7-Dimethyl-2-(((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2832360.png)